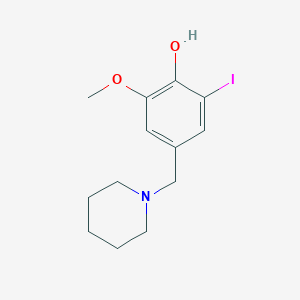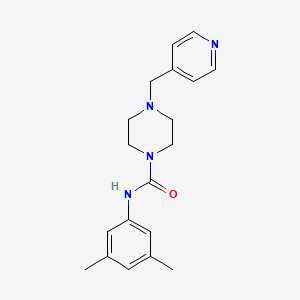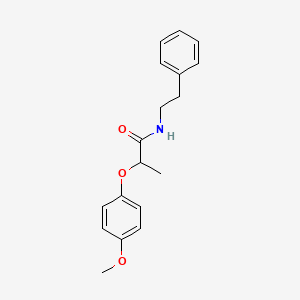
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound has been extensively studied for its potential use in the treatment of various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Mécanisme D'action
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation and glucose metabolism, which may have beneficial effects on metabolic disorders.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide has been shown to have several biochemical and physiological effects in animal models. These include increased fatty acid oxidation, improved glucose metabolism, decreased inflammation, and improved cardiovascular function. These effects may have therapeutic implications for various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide for lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation in a controlled manner. However, one of the limitations of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide is its potential for off-target effects, which may complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide. One area of interest is its potential use in the treatment of cancer, as PPARδ has been shown to play a role in cancer cell proliferation and survival. Another area of interest is its potential use in combination with other drugs for the treatment of metabolic disorders and cardiovascular diseases. Additionally, further research is needed to understand the long-term safety and efficacy of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide in humans.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide involves several chemical reactions, including the condensation of 4-methoxyphenol and 2-bromoethylamine, followed by the reaction with 2-(4-methoxyphenoxy)acetic acid. The final step involves the amidation of the resulting product with 2-phenylethylamine. The synthesis of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide is a complex process that requires expertise in synthetic chemistry.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide has been shown to increase fatty acid oxidation and improve glucose metabolism in animal models, which may have therapeutic implications for these diseases.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-14(22-17-10-8-16(21-2)9-11-17)18(20)19-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHWVBUATMVAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]propanohydrazide](/img/structure/B4930561.png)
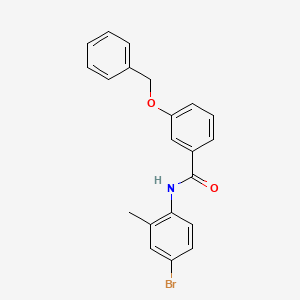
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930569.png)
![4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarbaldehyde](/img/structure/B4930582.png)
![N-1-naphthyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4930590.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B4930596.png)

![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine](/img/structure/B4930607.png)
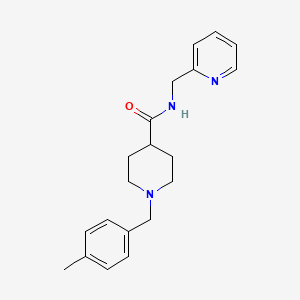
![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)
![1-methyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4930632.png)
![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)
